molecular formula C10H18N2O3 B8218084 tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate

tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate

Cat. No.: B8218084
M. Wt: 214.26 g/mol
InChI Key: NYBJRGJELSODLU-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate typically involves the reaction of a piperazine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can be performed on the carbonyl group in the piperazine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group. Reagents such as alkyl halides can be used for these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like triethylamine.

Major Products Formed:

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various alkyl groups.

Scientific Research Applications

Chemistry: tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It can also be used as a probe to investigate the binding sites of enzymes and receptors.

Medicine: this compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its piperazine core is a common scaffold in many psychoactive drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions, leading to changes in their activity and function.

Comparison with Similar Compounds

  • tert-Butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate
  • tert-Butyl (2S)-2-methyl-5-oxo-pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-methyl-5-oxo-hexahydro-1H-azepine-1-carboxylate

Comparison: tert-Butyl (2S)-2-methyl-5-oxo-piperaZine-1-carboxylate is unique due to its piperazine ring, which provides additional nitrogen atoms compared to similar compounds like piperidine and pyrrolidine derivatives. This additional nitrogen can participate in hydrogen bonding and other interactions, potentially leading to different biological activities and reactivity patterns. The tert-butyl group in all these compounds provides steric hindrance, but the presence of the piperazine ring in this compound offers unique properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBJRGJELSODLU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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